2,2,4,4-Tetramethylthietan-3-one
Overview
Description
“2,2,4,4-Tetramethylthietan-3-one” is a cyclic organic compound. It has a CAS Number of 58721-01-0 and a molecular weight of 144.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “2,2,4,4-Tetramethylthietan-3-one” can be achieved by the reaction of 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide (VIIb) with diazoalkanes .
Molecular Structure Analysis
The molecular structure of “2,2,4,4-Tetramethylthietan-3-one” is represented by the IUPAC name 2,2,4,4-tetramethyl-3-thietanone .
Chemical Reactions Analysis
The title compound (4) when heated for 1 ½ h in refluxing benzene results in a mixture of ring-expanded products .
Physical And Chemical Properties Analysis
“2,2,4,4-Tetramethylthietan-3-one” is a liquid at room temperature . It has a molecular weight of 144.24 .
Scientific Research Applications
1. Isomerization on Noble Metals
2,2,4,4-Tetramethylthietan-3-one undergoes isomerization to neopentyl methyl ketone via a 1,3-methyl migration in the presence of hydrogen on platinum, palladium, and rhodium catalysts. This represents the first experimental observation of a 1,3-bond shift isomerization on noble metals (Bartók, 1979).
2. Chalcogen Bond and Internal Dynamics
The rotational spectrum of the 2,2,4,4-tetrafluoro-1,3-dithietanewater complex has been analyzed, showing the formation of a dominant SO chalcogen bond. This research contributes to understanding the internal dynamics and stabilization of such complexes (Jin et al., 2019).
3. Reactions with Grignard Reagents
2,2,4,4-Tetramethyl-3-pentanethione reacts with Grignard reagents to yield either thiophilic or carbophilic addition. This finding has implications for synthetic chemistry involving organometallic compounds (Paquer & Vazeux, 1977).
4. Synthesis of Heterocyclic Compounds
The compound has been used in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds, indicating its utility in synthesizing novel heterocyclic structures (Kitazume & Ishikawa, 1974).
5. Tautomerism Studies
Research on 2- and 4-ethoxycarbonylthiolan-3-ones, closely related to 2,2,4,4-tetramethylthietan-3-one, has provided insights into tautomerism and the effects of ring-substitution on stereochemistry (Duus, 1981).
Safety And Hazards
properties
IUPAC Name |
2,2,4,4-tetramethylthietan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6(2)5(8)7(3,4)9-6/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYEOXWKJSNTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(S1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300218 | |
Record name | 2,2,4,4-tetramethylthietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylthietan-3-one | |
CAS RN |
58721-01-0 | |
Record name | 58721-01-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135403 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,4,4-tetramethylthietan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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